

sekikaic acid conformational dynamics

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Compound Focus: Sekikaic acid

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Molecular Mechanism of Action

Sekikaic acid specifically targets the **GACKIX domain** (also referred to as the KIX domain) of the master transcriptional coactivator **CBP/p300** [1] [2]. This domain is a prototypical dynamic binding hub that uses two distinct but allosterically connected binding surfaces to engage various transcriptional activators like MLL and CREB [1].

- **Binding Site:** **Sekikaic acid** primarily targets the deeper, more flexible binding cleft used by activators such as MLL and c-Jun. Binding at this site induces conformational changes that allosterically inhibit interactions at the second, shallower binding site used by activators like CREB [1].
- **Allosteric Inhibition:** Through this mechanism, a single molecule of **sekikaic acid** can effectively disrupt the formation of multiple, distinct activator-coactivator complexes [1].
- **Conformational Basis:** Molecular dynamics simulations suggest that **sekikaic acid**'s lowest energy conformations form an **amphipathic helix mimic**, structurally mimicking the helical conformation adopted by native transcriptional activation domains when they bind to the coactivator. This allows it to competitively yet effectively engage the dynamic protein interface [1].

Quantitative Biological Activity

The table below summarizes the key inhibitory data for **sekikaic acid** and the related, more potent compound lobaric acid [1].

Compound	Chemical Class	Target Protein Complex	Reported IC ₅₀	Key Characteristics
Sekikaic Acid	Depside	MLL•GACKIX	34 μM	First small molecule shown to inhibit both MLL and CREB binding sites; moderate conformational flexibility [1].
		CREB (pKID)•GACKIX	64 μM	
Lobaric Acid	Depsidone	MLL•GACKIX	17 μM	Increased structural rigidity (depsidone core) contributes to greater potency [1].
		CREB (pKID)•GACKIX	25 μM	

Beyond its activity on CBP/p300, **sekikaic acid** is also recognized as an inhibitor of **α-glucosidase** and **α-amylase**, linking it to potential **antidiabetic** and **hypolipidemic** applications. It has also demonstrated **antioxidant** and **organ-protective** effects in preclinical models [3] [4].

Key Experimental Evidence & Protocols

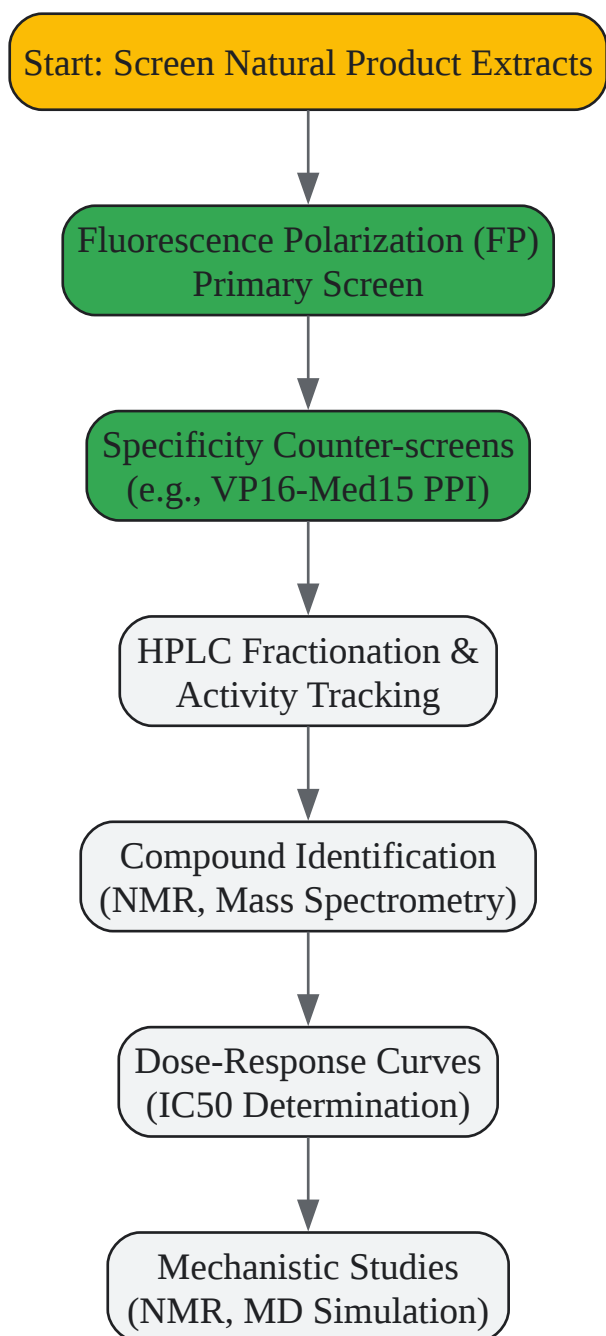
The characterization of **sekikaic acid**'s mechanism relied on several sophisticated biophysical and biochemical techniques.

Fluorescence Polarization (FP) Competitive Binding Assay

This primary high-throughput screen identified **sekikaic acid** as an inhibitor.

- **Purpose:** To identify compounds that disrupt the interaction between the GACKIX domain and a fluorescein-labeled MLL peptide [1].
- **Workflow:** The assay measured the decrease in fluorescence polarization when **sekikaic acid** displaced the fluorescent peptide from the GACKIX domain, allowing for the calculation of IC₅₀ values [1].

- **Counter-Screens:** Active hits were tested against other PPIs (e.g., VP16-Med15) to establish specificity for GACKIX, which **sekikaic acid** successfully passed [1].



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Experimental workflow from initial screening to mechanistic studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR was crucial for mapping the binding site and understanding allostery.

- **Protein-Observed $^1\text{H},^{15}\text{N}$ -HSQC:** Changes in the chemical shifts of the ^{15}N -labeled GACKIX domain upon **sekikaic acid** binding identified perturbed residues. Significant shifts were observed around the **flexible loop (L12)** and **310 helix (G2)** near the MLL site, with smaller changes at the distal CREB site, providing direct evidence of allosteric communication [1].
- **Ligand-Observed 1D ^1H -NMR:** Confirmed reversible binding, as adding excess MLL and CREB peptides displaced **sekikaic acid**, causing its NMR resonances to revert to the unbound state [1].

Molecular Dynamics (MD) Simulations

- **Purpose:** To understand the conformational preferences of **sekikaic acid** and its relationship to activity [1].
- **Protocol:** Simulations revealed a significant energy barrier to rotation around its central ester bond, populating low-energy conformations that mimic an amphipathic helix. This analysis explained why the more flexible lecanoric acid was inactive and the more rigid lobaric acid was more potent [1].

Significance in Drug Discovery

Sekikaic acid represents a pioneering example of targeting difficult, transient PPIs with high specificity.

- **Overcoming Specificity Challenges:** Dynamic protein hubs like CBP/p300 interact with numerous partners. **Sekikaic acid**'s mixed direct/allosteric mechanism allows it to inhibit a specific subset of interactions within the GACKIX domain without affecting other related complexes (e.g., VP16-Med15) [1].
- **Validating Natural Products:** This case highlights the potential of natural products, with their unique and complex scaffolds, to serve as effective inhibitors for PPI targets that are often intractable for conventional small, drug-like molecules from commercial libraries [1] [5].

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